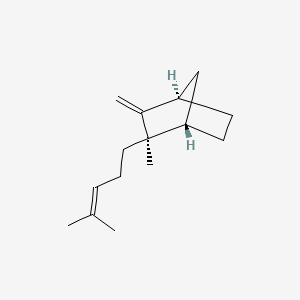
beta-Santalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-beta-santalene is a sesquiterpene and carbobicyclic compound that is bicyclo[2.2.1]heptane in which the hydrogens at position 3 are substituted by a methylidene group, while the 2-exo- and 2-endo- hydrogens are subsitituted by 2-methylpent-2-en-5-yl and methyl groups, respectively (the 1S,2R,4R enantiomer). It has a role as a plant metabolite. It is a sesquiterpene, a bridged compound, a carbobicyclic compound and a polycyclic olefin.
Aplicaciones Científicas De Investigación
Applications in Perfumery
Fragrance Industry
Beta-santalene is extensively used in the fragrance industry due to its rich scent profile. It contributes to the base notes of perfumes, providing depth and longevity. Its pleasant aroma makes it a preferred ingredient in high-end perfumes and personal care products.
Table 1: Fragrance Profile of this compound
| Component | Concentration (%) | Aroma Description |
|---|---|---|
| This compound | Varies | Woody, creamy, soft |
| Alpha-Santalene | Varies | Earthy, sweet |
| Epi-Beta-Santalene | Varies | Green, fresh |
Medicinal Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. Research indicates that compounds derived from sandalwood oil exhibit chemopreventive effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including breast cancer .
Case Study: Antitumor Activity
In a study examining the effects of alpha-santalol (a derivative of this compound), it was found to significantly inhibit the growth of breast cancer cells regardless of their estrogen receptor status. The mechanism involves modulation of key signaling pathways associated with cancer progression .
Biotechnological Applications
Metabolic Engineering
this compound production has been enhanced through metabolic engineering techniques. For instance, researchers have genetically modified yeast strains to optimize the production pathways for this compound, achieving yields as high as 704.2 mg/L . This biotechnological approach not only improves yield but also allows for the production of specific ratios of santalene compounds tailored for industrial needs.
Table 2: Yield Improvement through Metabolic Engineering
| Methodology | Yield (mg/L) | Comments |
|---|---|---|
| Wild-Type Strain | 100 | Baseline yield |
| Engineered Yeast Strain (SZ24) | 704.2 | Enhanced production via genetic modification |
| Targeted Transformation in Moss | 0.039 | Low yield but significant for research |
Environmental and Safety Considerations
While this compound is generally recognized as safe for use in food and cosmetics, its production processes must be monitored to minimize environmental impact. Sustainable sourcing from sandalwood trees is crucial due to overharvesting concerns.
Propiedades
Número CAS |
511-59-1 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S,2R,4R)-2-methyl-3-methylidene-2-(4-methylpent-3-enyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)12(3)13-7-8-14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3/t13-,14+,15+/m1/s1 |
Clave InChI |
PGBNIHXXFQBCPU-ILXRZTDVSA-N |
SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)C |
SMILES isomérico |
CC(=CCC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)C |
SMILES canónico |
CC(=CCCC1(C2CCC(C2)C1=C)C)C |
Key on ui other cas no. |
511-59-1 |
Sinónimos |
alpha-santalene beta-santalene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















